molecular formula C9H13FN2O2 B12887520 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12887520
M. Wt: 200.21 g/mol
InChI Key: HDIJKNARWDANBV-UHFFFAOYSA-N
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Description

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorinated hydrazine derivative with a suitable β-keto ester can lead to the formation of the desired pyrazole ring. The reaction conditions often involve heating the mixture in the presence of a catalyst, such as acetic acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of a fluorine atom and a pentyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H13FN2O2

Molecular Weight

200.21 g/mol

IUPAC Name

4-fluoro-5-pentyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H13FN2O2/c1-2-3-4-5-6-7(10)8(9(13)14)12-11-6/h2-5H2,1H3,(H,11,12)(H,13,14)

InChI Key

HDIJKNARWDANBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=NN1)C(=O)O)F

Origin of Product

United States

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